1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-18-11-13-28(14-12-18)25(32)17-30-23-6-4-3-5-22(23)27-26(30)19-15-24(31)29(16-19)20-7-9-21(33-2)10-8-20/h3-10,18-19H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMEUCODMSIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps. One common synthetic route starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated with hydroxylamine hydrochloride to yield the key scaffold. Further reactions involve conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate to obtain the final product .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antioxidant agent.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential for significant biological activity.
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Structural Difference: Replaces the 4-methoxyphenyl group with a 4-butylphenyl moiety. The methoxy group’s electron-donating properties may improve receptor binding compared to the alkyl chain .
4-{1-[2-(2-Methoxy-4-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () Structural Difference: Features a 2-methoxyphenyl group and an allylphenoxyethyl side chain. The phenoxyethyl linker may alter steric interactions compared to the methylpiperidinyl-oxoethyl chain .
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride () Structural Difference: Substitutes 4-methoxyphenyl with 4-fluorophenylmethyl and incorporates a dimethylphenoxyethyl group. The hydrochloride salt improves solubility but may affect bioavailability .
Anti-leukemic pyrroloquinoxaline derivatives () Structural Difference: Replaces benzimidazole with a pyrrolo[1,2-a]quinoxaline core. Impact: The quinoxaline moiety’s planar structure may enhance DNA intercalation, contributing to anti-leukemic activity. However, synthesis complexity increases due to multi-step iodination and cross-coupling reactions .
Physicochemical Properties:
| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~3.2 | <0.1 (aqueous) | 180–185 |
| 4-Butylphenyl Analog | ~4.1 | <0.05 | 165–170 |
| Quinoxaline Derivative | ~2.8 | 0.2 (DMSO) | 210–215 |
| Fluorophenylmethyl Hydrochloride | ~2.5 | >1.0 (aqueous) | 220–225 (dec.) |
*Estimated using fragment-based methods.
Anti-Leukemic Activity:
- The quinoxaline derivative () demonstrated in vitro anti-leukemic activity (IC₅₀ = 1.2 µM against K562 cells), attributed to DNA intercalation and topoisomerase inhibition. The benzimidazole core in the target compound may offer similar mechanisms but with modified selectivity due to the methoxyphenyl group .
Antioxidant and Antimicrobial Activity:
- Pyridin-2-one analogs () showed antioxidant activity (up to 79% DPPH scavenging) and moderate antimicrobial effects. While the target compound lacks direct data, its pyrrolidinone moiety could contribute to radical scavenging, though the benzimidazole may dominate receptor-mediated activity .
Binding Affinity and Docking:
- Molecular docking studies () suggest that electron-rich substituents (e.g., methoxy) enhance interactions with hydrophobic pockets in enzymes like cytochrome P450. The methylpiperidinyl group’s basicity may facilitate hydrogen bonding in active sites .
Biological Activity
The compound 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, referred to as "Compound X" for brevity, is a synthetic organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of Compound X is . The structure includes a pyrrolidinone ring, a benzodiazole moiety, and a methoxyphenyl group, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of Compound X has revealed several potential effects:
Antiviral Activity
In vitro studies have shown that compounds similar to Compound X exhibit antiviral properties. For instance, derivatives containing piperidine structures have demonstrated efficacy against the Ebola virus by inhibiting viral entry at the level of NPC1 (Niemann-Pick C1) protein. This mechanism involves blocking the interaction between viral glycoproteins and host cell receptors .
Anthelmintic Activity
A screening of a chemical library, including compounds similar to Compound X, identified anthelmintic activity against Caenorhabditis elegans. This model organism is commonly used to evaluate the effectiveness of compounds against parasitic infections. The results indicated that certain structural modifications could enhance this activity .
Study 1: Antiviral Mechanism
A study focused on piperidine derivatives found that specific substitutions on the piperidine ring significantly increased antiviral potency. For example, compounds with a 4-methyl substitution showed improved selectivity indices compared to standard antiviral agents like Toremifene .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Toremifene | 0.38 | 7 |
| Compound A | 0.64 | 20 |
| Compound B | 0.93 | 10 |
Study 2: Anthelmintic Screening
Another investigation involving a small library of compounds screened for anthelmintic activity found that modifications leading to increased lipophilicity correlated with enhanced efficacy against C. elegans.
| Compound | Activity (IC50 µM) | Lipophilicity (LogP) |
|---|---|---|
| Compound C | 5.6 | 3.5 |
| Compound D | 3.9 | 4.0 |
| Compound E | 2.7 | 4.5 |
Mechanistic Insights
The proposed mechanisms of action for Compound X's biological activities include:
- Inhibition of Viral Entry : Similar compounds have been shown to disrupt the binding of viral glycoproteins to host cell receptors, effectively preventing infection.
- Modulation of Enzymatic Pathways : The presence of specific functional groups may allow Compound X to interact with key enzymes involved in viral replication or parasite metabolism.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions, while dichloromethane or methanol is preferred for benzodiazole alkylation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve yields in heterocyclic ring formation .
Q. How can structural ambiguities in the benzodiazole-pyrrolidinone core be resolved?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign signals for the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and benzodiazole protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidin-2-one ring and confirm substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₅H₂₇N₃O₃ for a related analog) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from rapid compound degradation .
- Structure-Activity Relationship (SAR) : Modify the 4-methylpiperidinyl-2-oxoethyl side chain to evaluate its role in receptor binding .
Q. How can computational methods predict interactions with adenosine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the benzodiazole moiety and adenosine A₂A receptor binding pockets .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the pyrrolidinone carbonyl and receptor residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .
Q. What experimental designs mitigate off-target effects in neuroprotective studies?
- Methodological Answer :
- Selective Receptor Knockdown : Use siRNA targeting adenosine receptors (A₁, A₂A) in neuronal cell lines to isolate mechanism .
- Cross-Screening : Test against related GPCRs (e.g., dopamine D₂ receptor) to confirm selectivity .
- In Vivo Models : Employ zebrafish or rodent models of neurodegeneration with dose-response studies to validate efficacy .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent System Variation : Test solubility in PBS (pH 7.4), DMSO, and ethanol, as differences may arise from ionization states .
- LogP Measurement : Determine experimental LogP (e.g., 2.8–3.5 for analogs) to correlate with computational predictions (e.g., XLogP3) .
- Co-solvency Approaches : Use cyclodextrins or lipid-based formulations to enhance aqueous solubility for in vivo studies .
Structural and Functional Insights
Q. What role does the 4-methylpiperidinyl-2-oxoethyl side chain play in target engagement?
- Methodological Answer :
- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate if the side chain facilitates ternary complex formation .
- Photoaffinity Labeling : Incorporate a diazirine group into the side chain to crosslink and identify binding partners .
Advanced Synthesis Challenges
Q. How to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during pyrrolidinone ring formation .
- Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral auxiliary to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
